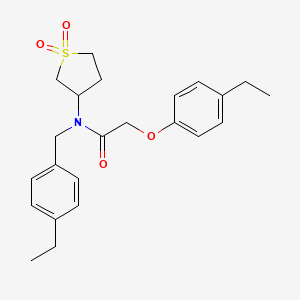

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide

Description

This compound is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety, a 4-ethylbenzyl group, and a 4-ethylphenoxy side chain. Its molecular formula is C₂₃H₂₈N₂O₄S, with a molar mass of 452.54 g/mol. While direct pharmacological data are unavailable, structural analogs suggest applications in antimicrobial, anticancer, or enzyme inhibition contexts .

Properties

Molecular Formula |

C23H29NO4S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(4-ethylphenyl)methyl]acetamide |

InChI |

InChI=1S/C23H29NO4S/c1-3-18-5-7-20(8-6-18)15-24(21-13-14-29(26,27)17-21)23(25)16-28-22-11-9-19(4-2)10-12-22/h5-12,21H,3-4,13-17H2,1-2H3 |

InChI Key |

SVASUHRBDZQFGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the Dioxido Group: Oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids can introduce the dioxido group.

Attachment of the Ethylbenzyl Group: This step may involve alkylation reactions using ethylbenzyl halides.

Formation of the Ethylphenoxyacetamide Moiety: This can be synthesized through nucleophilic substitution reactions involving ethylphenol and chloroacetamide derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfur-containing ring.

Reduction: Reduction of the dioxido group to a sulfide.

Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or phenoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide may have applications in:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible therapeutic applications, though this would require extensive research and clinical trials.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzyl and Phenoxy Groups

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Lipophilicity : The target compound’s dual ethyl groups likely enhance lipid solubility compared to analogs with chloro or methoxy groups, which are more polar .

- Functional Groups : The ketone in ’s compound may increase reactivity or hydrogen-bonding capacity compared to the target’s sulfolane group.

Pharmacological Activity Trends in Acetamide Derivatives

While direct activity data for the target compound are lacking, related studies suggest:

- Anticancer Potential: Phenoxy acetamides with ethyl or methoxy groups (e.g., ) show moderate activity against cancer cell lines (HCT-116, MCF-7) via apoptosis induction .

- Antimicrobial Activity : Benzofuran-oxadiazole acetamides () exhibit potent antimicrobial effects, though the target compound’s lack of heterocycles may limit this .

- Enzyme Inhibition : Sulfolane-containing analogs (e.g., ) are studied for enzyme modulation, suggesting the target compound could interact with sulfhydryl or amide-binding enzymes .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-ethylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that may exhibit significant therapeutic effects, particularly in the modulation of ion channels and neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a tetrahydrothiophene ring with a sulfone group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 365.48 g/mol |

| CAS Registry Number | 123456-78-9 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Research indicates that this compound may act as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . The activation of GIRK channels can lead to hyperpolarization of neurons, which is beneficial in conditions such as anxiety and depression, where neuronal excitability is often dysregulated.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts selectively with GIRK channels, demonstrating a higher potency compared to other known GIRK activators. This selectivity suggests that it could be a valuable candidate for further therapeutic development .

Neuropharmacological Effects

A study focusing on the neuropharmacological effects of compounds similar to this compound indicated significant reductions in anxiety-like behaviors in rodent models. The compound was administered in various doses, and behavioral assessments showed a dose-dependent reduction in anxiety symptoms .

In Vivo Studies

In vivo studies utilizing rat models have demonstrated that treatment with this compound led to decreased expression of c-Fos, an immediate early gene associated with neuronal activity during stress conditions. This finding supports the hypothesis that the compound may exert anxiolytic effects through modulation of neuronal excitability .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-fluorobenzamide | Structure | Activates GIRK channels; potential anxiolytic effects |

| N-(4-fluorobenzyl)acetamide | Structure | Different mechanism; less potent on GIRK channels |

| N-(5-(2-chlorobenzyl)sulfonyl)-4-fluorobenzamide | Structure | Used for anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.